(3-Methyl-piperazin-1-YL)-acetic acid
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Overview
Description
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through the reaction of the piperazine derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various alkylated derivatives of the original compound.
Scientific Research Applications
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(®-3-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
(®-3-METHYL-PIPERAZIN-1-YL)-BUTYRIC ACID: Contains a butyric acid group instead of acetic acid.
(®-3-METHYL-PIPERAZIN-1-YL)-VALERIC ACID: Features a valeric acid moiety.
Uniqueness
(®-3-METHYL-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific combination of a piperazine ring, a methyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(3-methylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-9(3-2-8-6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |
InChI Key |
LSWPDKIGYXNNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC(=O)O |
Origin of Product |
United States |
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